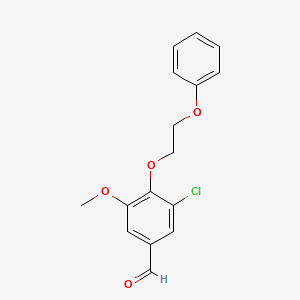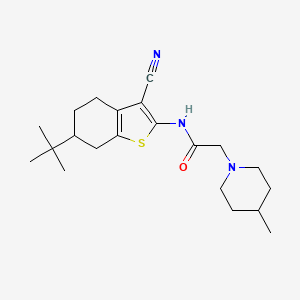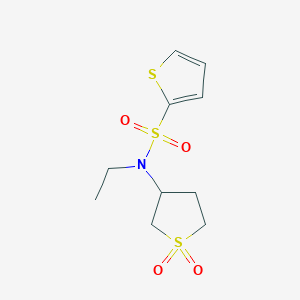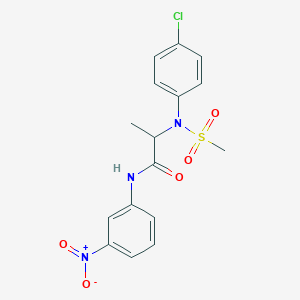
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde
Übersicht
Beschreibung
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde, also known as CMEP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde acts as a competitive antagonist of mGluR5, which means it binds to the receptor and prevents its activation by glutamate, the natural ligand of mGluR5. This inhibition leads to a decrease in the activity of downstream signaling pathways, such as the protein kinase C and extracellular signal-regulated kinase pathways. The overall effect of 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde is a reduction in the excitability of neurons that express mGluR5.
Biochemical and Physiological Effects:
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde has been shown to inhibit the release of glutamate and other neurotransmitters from neurons and astrocytes. It has also been shown to modulate the expression and function of various ion channels, such as the N-methyl-D-aspartate receptor and the voltage-gated calcium channel. In vivo, 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde has been shown to reduce the locomotor activity and the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to improve the cognitive deficits in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde has several advantages and limitations for lab experiments. One advantage is its high selectivity and specificity for mGluR5, which allows for the precise manipulation of this receptor without affecting other receptors or signaling pathways. Another advantage is its availability and affordability, as it can be easily synthesized in large quantities. However, one limitation is its poor solubility in water, which requires the use of organic solvents and may affect the stability and bioavailability of 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde. Another limitation is its potential off-target effects, as some studies have reported that 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde may also interact with other receptors, such as the sigma-1 receptor and the dopamine D2 receptor.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde. One direction is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde. Another direction is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Parkinson's disease, Huntington's disease, and post-traumatic stress disorder. A third direction is the exploration of the therapeutic potential of mGluR5 antagonists in human diseases, which requires the validation of the preclinical findings in clinical trials.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde has been used extensively in scientific research to study the function and regulation of mGluR5. It has been shown to inhibit the activity of mGluR5 in various brain regions, including the hippocampus, striatum, and cortex. This inhibition has been linked to the modulation of synaptic plasticity, learning, memory, and drug addiction. 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde has also been used to investigate the role of mGluR5 in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and autism.
Eigenschaften
IUPAC Name |
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-15-10-12(11-18)9-14(17)16(15)21-8-7-20-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCDKHRHWAJNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4188991.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4188996.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189001.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4189010.png)
![1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B4189018.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B4189021.png)
![4-(3-phenyl-1H-1,2,4-triazol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4189029.png)
![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol](/img/structure/B4189030.png)

![2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4189050.png)

![ethyl 4-methyl-2-(3-nitrophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4189073.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4189082.png)